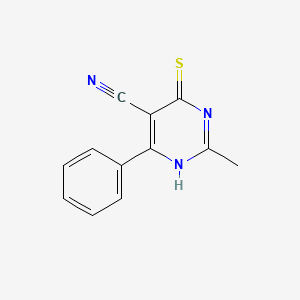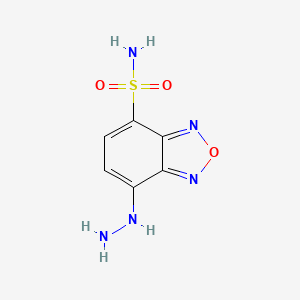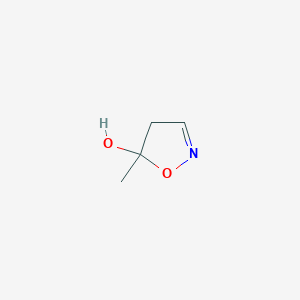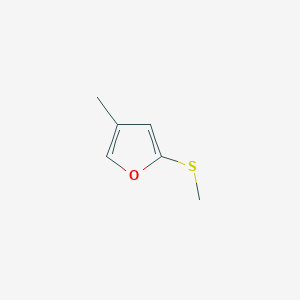![molecular formula C16H19ClN4O2 B15213247 2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one CAS No. 2499-51-6](/img/structure/B15213247.png)
2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with amino, chloroacetyl, and methyl groups, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroacetyl chloride with 4-aminophenylpropylamine, followed by cyclization with 2-amino-4,6-dimethylpyrimidine under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloroacetyl group can be reduced to an alcohol or amine.
Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, amines, and various substituted pyrimidines. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.
Aplicaciones Científicas De Investigación
2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-chlorophenol
- 2-Aminobenzothiazole
- 2-Aminothiazole-4-carboxylate
Uniqueness
Compared to similar compounds, 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for targeted covalent modifications, while the pyrimidine ring enhances its potential as a pharmacophore in drug design.
This detailed article provides a comprehensive overview of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2499-51-6 |
|---|---|
Fórmula molecular |
C16H19ClN4O2 |
Peso molecular |
334.80 g/mol |
Nombre IUPAC |
2-amino-5-[3-[4-(2-chloroacetyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-13(15(23)21-16(18)20-10)3-2-8-19-12-6-4-11(5-7-12)14(22)9-17/h4-7,19H,2-3,8-9H2,1H3,(H3,18,20,21,23) |
Clave InChI |
VIDQKZMKQZGFCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)
![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)

![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)





![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)


